5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromomethyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include azido, thiol, and alkoxy derivatives, as well as hydroxylated and reduced forms of the original compound .
Scientific Research Applications
5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play crucial roles in cellular signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt cancer cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the bromomethyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A derivative with nitro groups that exhibits different chemical and physical properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one: Another derivative with distinct functional groups and applications.
Uniqueness
5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-(bromomethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5H2 |
InChI Key |
KLRUSOIQGJWKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1CBr |
Origin of Product |
United States |
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